Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Construction of the pyrimido[1,2-a]benzimidazole scaffold: This involves cyclization reactions, often using reagents like phosphorus oxychloride or polyphosphoric acid.
Introduction of the ethyl ester group: This step typically involves esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but may have different substituents, leading to varied biological activities
Uniqueness
Ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications. Its combination of a benzimidazole core with a pyrimido ring system and specific functional groups makes it a valuable compound for research and development .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C23H25N3O2/c1-4-8-18-20(22(27)28-5-2)21(16-13-11-15(3)12-14-16)26-19-10-7-6-9-17(19)24-23(26)25-18/h6-7,9-14,21H,4-5,8H2,1-3H3,(H,24,25) |
InChI Key |
JWMYMVGHCHBMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)C)C(=O)OCC |
Origin of Product |
United States |
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